11H-Furo[3,2-G]pyrano[3,2-B]xanthene
Description
11H-Furo[3,2-G]pyrano[3,2-B]xanthene is a polycyclic aromatic compound featuring fused furan, pyran, and xanthene rings. Its structural complexity arises from the unique arrangement of oxygen-containing heterocycles, which confers distinct electronic and steric properties.
Properties
CAS No. |
165-88-8 |
|---|---|
Molecular Formula |
C18H12O3 |
Molecular Weight |
276.291 |
IUPAC Name |
2,6,19-trioxapentacyclo[11.8.0.03,7.03,11.015,20]henicosa-1(13),4,7,9,11,14,16,20-octaene |
InChI |
InChI=1S/C18H12O3/c1-4-14-10-13-9-12-3-2-7-19-15(12)11-16(13)21-18(14)6-8-20-17(18)5-1/h1-6,8-11H,7H2 |
InChI Key |
GTRJKUJRDLJDHY-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC3=C(C=C2O1)OC45C=COC4=CC=CC5=C3 |
Synonyms |
11H-Furo3,2-gpyrano3,2-bxanthene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities between 11H-Furo[3,2-G]pyrano[3,2-B]xanthene and related compounds:
Key Observations :
- Gambogic Acid: Shares the furo-pyrano-xanthene core but includes additional methano bridges and prenyl groups, enhancing lipophilicity and bioactivity .
- Pyrano-Xanthenones: Differ in ring fusion positions (e.g., [3,2-b] vs. [2,3-a]), influencing electronic properties and reactivity .
- Natural Derivatives : Garcinexanthone E and soulattrin feature hydroxyl and prenyl groups, common in plant-derived xanthones with antioxidant and cytotoxic activities .
Key Observations :
Key Observations :
- Anticancer Activity: Gambogic acid’s potency is attributed to its prenyl groups and methano bridge, which enhance target binding .
- Antibacterial vs. Cytotoxic: Pyrano-xanthenones with simpler substituents (e.g., nitro groups) show stronger antibacterial effects, while bulkier derivatives favor cytotoxicity .
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